Tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate

Description

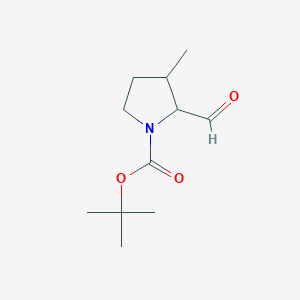

Tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound characterized by a five-membered nitrogen-containing ring. Its structure includes:

- A tert-butyl carboxylate group at position 1, enhancing steric bulk and hydrophobicity.

- A formyl group (-CHO) at position 2, which is highly reactive in nucleophilic additions and cross-coupling reactions.

- A methyl group (-CH₃) at position 3, contributing to stereoelectronic effects and steric hindrance.

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry, where its formyl group enables further derivatization (e.g., imine formation, aldol reactions) .

Properties

IUPAC Name |

tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAVIPHGUXCSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-formylpyrrolidine-1-carboxylate with methylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between the target compound and analogous pyrrolidine derivatives include:

Key Observations :

- The formyl group in the target compound distinguishes it from analogs with hydroxyl, ester, or halogen substituents, offering superior reactivity for constructing complex molecules .

- Steric effects : The 3-methyl group in the target compound may hinder reactions at the adjacent formyl group compared to less-substituted analogs.

Stereochemical Considerations

- The target compound’s 2-formyl-3-methyl substitution may lead to cis-trans isomerism , influencing its conformational flexibility and binding affinity in drug design.

- Comparatively, (±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate exhibits defined trans stereochemistry, impacting its crystallinity and solubility .

Biological Activity

Tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate is an organic compound with a pyrrolidine ring that has garnered significant interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : Not specified in the sources

- Molecular Formula : C12H21NO3

- Molecular Weight : Approximately 229.31 g/mol

- Purity : ≥ 95%

The compound features a tert-butyl ester group attached to a pyrrolidine ring, with both formyl and methyl substituents. This unique structure allows for diverse chemical reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its potential to modulate various signaling pathways, particularly through:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways and cellular functions.

- Receptor Binding : Its ability to bind to receptors may influence cellular signaling processes, making it a valuable tool for pharmacological research.

Enzyme Interaction Studies

Research indicates that this compound can interact with enzymes involved in critical biochemical pathways. For instance, its structural features may allow it to fit into active sites of enzymes, leading to modulation of their activities. This makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Oxidative Stress Modulation : One study explored the compound's role in modulating the Keap1–Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway is vital for maintaining cellular homeostasis and protecting against damage from reactive oxygen species (ROS) .

- Therapeutic Applications : The compound has been investigated for its potential therapeutic applications in treating neurological disorders due to its structural similarity to neurotransmitters. Its ability to interact with neurotransmitter receptors could lead to novel treatments for conditions such as depression or anxiety .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Formyl and methyl groups on pyrrolidine | Potential enzyme inhibitor |

| Tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate | Similar structure but different substitution | Investigated for receptor binding properties |

| Tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate | Methoxymethyl group enhances solubility | Explored for interactions with metabolic enzymes |

Q & A

Q. Mechanistic Insights :

- Oxidation of the aminomethyl group to carboxylic acids proceeds via radical intermediates, confirmed by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.